3-Ethoxy-2-naphthohydrazide

Description

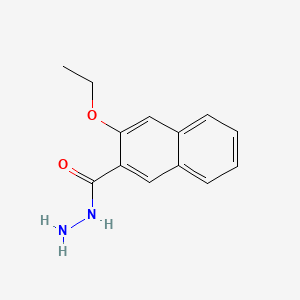

3-Ethoxy-2-naphthohydrazide is a naphthalene-derived hydrazide compound characterized by an ethoxy (-OCH₂CH₃) substituent at the 3-position and a hydrazide (-CONHNH₂) group at the 2-position of the naphthalene ring. This structural motif places it within the broader class of aroylhydrazones, which are widely studied for their biological activities, including antitumor, antimicrobial, and chelation properties .

Properties

IUPAC Name |

3-ethoxynaphthalene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-17-12-8-10-6-4-3-5-9(10)7-11(12)13(16)15-14/h3-8H,2,14H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWKNINGEPERNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC=CC=C2C=C1C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-2-naphthohydrazide typically involves the reaction of 3-ethoxy-2-naphthoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

3-ethoxy-2-naphthoic acid+hydrazine hydrate→this compound+water

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2-naphthohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the hydrazide group to an amine group.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of naphthoquinones.

Reduction: Formation of 3-ethoxy-2-naphthylamine.

Substitution: Formation of various substituted naphthohydrazides.

Scientific Research Applications

3-Ethoxy-2-naphthohydrazide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.

Medicine: Studied for its potential anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-2-naphthohydrazide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins or enzymes, altering their activity. The hydrazide group can form covalent bonds with active site residues, leading to inhibition or activation of the target enzyme. The ethoxy group may enhance the compound’s solubility and membrane permeability, facilitating its cellular uptake.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-ethoxy-2-naphthohydrazide with structurally related compounds, focusing on substituent effects:

<sup>*</sup>LogP values estimated using fragment-based methods.

Key Differences and Implications

Substituent Effects on Bioactivity :

- The ethoxy group in this compound likely enhances lipophilicity compared to the hydroxyl or methoxy analogs, as seen in the higher LogP (~3.2 vs. ~1.8–2.5). This property may improve blood-brain barrier penetration or cellular uptake, critical for CNS-targeted therapies .

- Hydroxyl-containing analogs (e.g., 3-hydroxy-2-naphthohydrazide) exhibit strong metal-chelating properties, making them candidates for treating metal overload disorders . In contrast, ethoxy and methoxy derivatives lack this chelation capability but offer metabolic stability .

Synthetic Accessibility :

- 3-Hydroxy and 3-methoxy derivatives are synthesized via straightforward condensation of 2-naphthohydrazide with aldehydes (e.g., 2-hydroxybenzaldehyde) under mild reflux conditions . Ethoxy analogs may require protection/deprotection strategies to avoid ether cleavage during synthesis.

Biological Activity Trends :

- Thiosemicarbazones with ethoxy groups (e.g., 2-keto-3-ethoxybutyraldehyde bis(thiosemicarbazone)) demonstrate marked antitumor activity, suggesting that ethoxy-substituted hydrazides could share similar mechanisms, such as ribonucleotide reductase inhibition .

- Fluorinated derivatives (e.g., 3-(2,2-difluoroethoxy)-2-naphthoic acid) highlight the role of fluorine in tuning pharmacokinetics, though their synthesis is more complex .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.